molecular formula C23H25N3O4S B2485941 4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide CAS No. 1005294-72-3

4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2485941
CAS No.: 1005294-72-3
M. Wt: 439.53
InChI Key: RFGYBNOLFWQMMA-UHFFFAOYSA-N
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Description

4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its complex structure, which includes a butoxy group, an ethanesulfonyl group, and a pyridazinylphenyl group, making it a subject of interest for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a simpler amine compound. Substitution reactions can result in a variety of products depending on the substituent introduced.

Scientific Research Applications

4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyridazinylphenyl compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

What sets 4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-3-5-16-30-20-12-8-18(9-13-20)23(27)24-19-10-6-17(7-11-19)21-14-15-22(26-25-21)31(28,29)4-2/h6-15H,3-5,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGYBNOLFWQMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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